molecular formula C10H12N4O2S B15079146 ethyl 2-(9H-purin-6-ylthio)propanoate

ethyl 2-(9H-purin-6-ylthio)propanoate

Cat. No.: B15079146
M. Wt: 252.30 g/mol
InChI Key: QVAYDLOUQXOGFH-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-purin-6-ylthio)propanoate is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.297 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids like DNA and RNA.

Preparation Methods

The synthesis of ethyl 2-(9H-purin-6-ylthio)propanoate typically involves the reaction of 6-mercaptopurine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(9H-purin-6-ylthio)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(9H-purin-6-ylthio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(9H-purin-6-ylthio)propanoate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Ethyl 2-(9H-purin-6-ylthio)propanoate can be compared with other purine derivatives, such as:

    6-Mercaptopurine: A well-known anticancer and immunosuppressive agent.

    Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

    Allopurinol: A medication used to treat gout and hyperuricemia.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

ethyl 2-(7H-purin-6-ylsulfanyl)propanoate

InChI

InChI=1S/C10H12N4O2S/c1-3-16-10(15)6(2)17-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H,11,12,13,14)

InChI Key

QVAYDLOUQXOGFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1NC=N2

Origin of Product

United States

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